molecular formula C10H18O2 B8667919 3-(3-Methylcyclohexyl)propanoic acid CAS No. 67451-77-8

3-(3-Methylcyclohexyl)propanoic acid

Cat. No.: B8667919
CAS No.: 67451-77-8
M. Wt: 170.25 g/mol
InChI Key: XEUUTAGUTIEOGB-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohexyl)propanoic acid is a cyclohexane-substituted propanoic acid derivative characterized by a methyl group at the 3-position of the cyclohexyl ring.

Properties

CAS No.

67451-77-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-(3-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H18O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

XEUUTAGUTIEOGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Chlorinated Phenylpropanoic Acid Derivatives
  • Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid () Key Differences: Chlorine atoms at the 3,5-positions and a hydroxyl group at the 4-position. Impact: The electron-withdrawing chlorine substituents enhance antimicrobial activity against Escherichia coli and Staphylococcus aureus by improving interactions with microbial enzymes or membranes .
Heterocyclic and Aromatic Derivatives
  • Example: 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid () Key Differences: A fused quinoline ring system with a ketone group. Impact: Exhibits strong antimicrobial activity, possibly through Mg²⁺ chelation or DNA intercalation, akin to fluoroquinolones . Comparison: The quinoline moiety enables π-π stacking and metal coordination, mechanisms absent in the methylcyclohexyl derivative.
Hydroxylated and Methoxylated Derivatives
  • Example: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid () Key Differences: Hydroxyl and methoxy groups on the phenyl ring.

Physicochemical Properties

Lipophilicity and Solubility
  • Methylcyclohexyl Derivative: The 3-methylcyclohexyl group increases logP (lipophilicity) compared to hydroxylated analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid, logP ~1.5; ), enhancing membrane permeability but reducing water solubility .
  • Chlorinated Derivatives: Higher polarity due to chlorine atoms (e.g., 3-(3,5-dichlorophenyl)propanoic acid) balances lipophilicity and solubility for antimicrobial efficacy .
Molecular Weight and Stability
  • Example: 2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid () has a molecular weight of 186.25 g/mol, similar to the methylcyclohexyl derivative.

Antimicrobial Potential

  • The methyl group’s lipophilicity may enhance penetration into bacterial membranes.
  • Comparison: Chlorinated derivatives () and quinoline-containing analogs () show superior activity due to targeted interactions (e.g., enzyme inhibition, DNA binding) .

Pharmacokinetic Considerations

  • Bioavailability : The methylcyclohexyl group’s high logP may improve absorption but necessitate formulation adjustments to mitigate solubility limitations.

Q & A

Basic Research Questions

Q. How is the molecular structure of 3-(3-Methylcyclohexyl)propanoic acid determined in academic research?

  • Methodological Answer: Structural elucidation typically employs a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystallographic confirmation, X-ray diffraction (XRD) is used, as demonstrated in analogous compounds like (Z)-Methyl 3-(2,4-dichlorophenyl)propanoic acid . InChI and SMILES notations (e.g., InChI=1S/C10H18O3/...) provide standardized structural representations for database integration .

Q. What are the recommended procedures for preparing stock solutions of this compound in biological assays?

  • Methodological Answer: Dissolve the compound in organic solvents like ethanol or DMSO (1–2 mg/mL), followed by dilution in aqueous buffers (e.g., PBS, pH 7.2). Ensure residual solvent concentrations are <1% to avoid cytotoxicity. For solubility challenges, sonication or gentle heating (≤40°C) may aid dissolution. Stability testing via HPLC is recommended for long-term storage .

Q. What analytical techniques are used to confirm the purity of synthesized this compound?

  • Methodological Answer: Purity is assessed using Reverse-Phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies volatile impurities, while Thin-Layer Chromatography (TLC) provides rapid qualitative checks. Melting point analysis (e.g., 85–89°C for analogous compounds) serves as a preliminary purity indicator .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer: Multi-step syntheses often involve cyclohexane ring functionalization followed by propanoic acid coupling. Key strategies include:

  • Catalytic hydrogenation: Use Pd/C or Raney Ni under H₂ pressure to reduce unsaturated intermediates.
  • Protecting groups: Temporarily mask hydroxyl or carboxyl groups during reactions (e.g., tert-butyldimethylsilyl ethers).
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) for steps like ester hydrolysis .
    • Troubleshooting: Monitor intermediates via LC-MS to identify side reactions (e.g., over-oxidation).

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer: Discrepancies often arise from assay variability. Standardized protocols include:

  • Dose-response curves: Test concentrations from 1 nM to 100 µM to establish EC₅₀/IC₅₀ values.
  • Cell-line validation: Use authenticated lines (e.g., RAW 264.7 for osteoclast studies) with viability controls (MTT assay).
  • Mechanistic studies: Employ siRNA knockdown or CRISPR to confirm target specificity, as seen in amyloid-β aggregation inhibition studies .

Q. How do researchers investigate the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer:

  • In vitro models: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP450 isoform inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways.
  • In vivo tracking: Administer radiolabeled (¹⁴C) compound and measure plasma/tissue distribution using scintillation counting. Bile-duct cannulated models assess enterohepatic recirculation .

Data Interpretation and Experimental Design

Q. What statistical approaches are used to validate structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer:

  • QSAR modeling: Use software like MOE or Schrödinger to correlate electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) with bioactivity.
  • Cluster analysis: Group analogs by substituent position (e.g., meta-methyl vs. para-methyl) to identify pharmacophoric motifs. Validation via leave-one-out cross-checks minimizes overfitting .

Q. How are computational methods integrated into the study of this compound’s mechanism of action?

  • Methodological Answer:

  • Molecular docking: Simulate binding to target proteins (e.g., COX-2, RANKL) using AutoDock Vina. Compare docking scores with experimental IC₅₀ values.
  • MD simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein stability. Solvent-accessible surface area (SASA) calculations predict binding entropy .

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